molecular formula C7H6O4 B14009244 Methyl 2-oxo-2h-pyran-6-carboxylate CAS No. 68160-93-0

Methyl 2-oxo-2h-pyran-6-carboxylate

Cat. No.: B14009244
CAS No.: 68160-93-0
M. Wt: 154.12 g/mol
InChI Key: DXPRWQHGCIFHHO-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H-pyran-6-carboxylate is a chemical compound with the molecular formula C8H8O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2H-pyran-6-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2H-pyran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-2H-pyran-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-oxo-2H-pyran-6-carboxylate, a compound belonging to the pyran family, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyran ring with a keto group at position 2 and a carboxylate ester at position 6. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that modifications to the pyran ring can enhance its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

2. Anticancer Activity

This compound and its derivatives have been studied for their anticancer properties. A notable study demonstrated that certain derivatives induced apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.

Case Study: Apoptosis Induction

A specific derivative was found to induce apoptosis in T47D breast cancer cells with an effective concentration (EC50) of 0.08 µM, significantly more potent than other screened compounds . This suggests that structural modifications can lead to enhanced biological activity.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation.
  • Receptor Interaction : The compound may interact with specific cellular receptors, triggering pathways that result in apoptosis or antimicrobial effects .

Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Characterization : Advanced synthetic methods have been developed to create derivatives with improved biological activity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how changes in the chemical structure affect biological activity, leading to the identification of more potent compounds .
  • Therapeutic Potential : The compound's ability to inhibit tubulin polymerization has been linked to its anticancer properties, suggesting a possible avenue for drug development .

Properties

IUPAC Name

methyl 6-oxopyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-3-2-4-6(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPRWQHGCIFHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300120
Record name methyl 2-oxo-2h-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68160-93-0
Record name NSC134983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-oxo-2h-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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